molecular formula C10H13F B8370722 1-Phenyl-3-fluorobutane

1-Phenyl-3-fluorobutane

Cat. No. B8370722
M. Wt: 152.21 g/mol
InChI Key: KYHXJGHBAHOSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
0.1 mmol
Type
limiting reactant
Reaction Step One
Name
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 μL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mmol
Type
reagent
Reaction Step Three
Yield
61 ± 4.8%

Identifiers

NAME
deoxyfluorination

Inputs

Step One
Name
Quantity
0.1 mmol
Type
limiting reactant
Smiles
c1ccccc1CCC(O)C
Name
Quantity
125 μL
Type
solvent
Smiles
C1CCCO1
Details
Addition Order
1
Step Two
Name
Quantity
0.11 mmol
Type
reactant
Smiles
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F
Name
Quantity
125 μL
Type
solvent
Smiles
C1CCCO1
Details
Addition Order
2
Step Three
Name
Quantity
0.15 mmol
Type
reagent
Smiles
CC(C)(C)N=C(N(C)C)N(C)C
Details
Addition Order
3

Setup

Vessel
Control Type
VIAL
Setpoint
1 mL
Details
8 x 40 mm
Material
GLASS
Attachments
CAP
Type
UNSPECIFIED

Conditions

Temperature
Control Type
AMBIENT
Pressure
Control Type
SEALED
Atmosphere
AIR
Measurements
Type Time Pressure
Stirring
Type
STIR_BAR
Rate
HIGH
RPM
600
Other

Workups

ADDITION
Type
ADDITION

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
c1ccccc1CCC(F)C
Measurements
Type Value Analysis
YIELD 61 ± 4.8% 19f nmr of crude
IDENTITY 19f nmr of crude
Analyses
NMR_OTHER
Type
NMR_OTHER
Details
19F NMR using 1 equiv 1-fluoronaphthalene in 250 uL deuterated chloroform as internal standard

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.